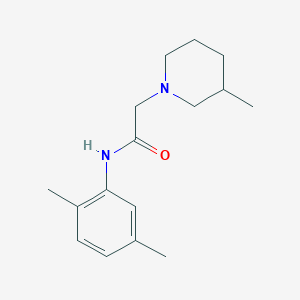
(E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a furan ring, a phenylpyrrolidine moiety, and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the enone: This can be achieved through an aldol condensation reaction between a furan-2-carbaldehyde and an appropriate ketone.
Introduction of the phenylpyrrolidine moiety: This step may involve a nucleophilic substitution reaction where the enone intermediate reacts with a phenylpyrrolidine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring and the enone group can be oxidized under appropriate conditions.
Reduction: The enone group can be reduced to form the corresponding alcohol.
Substitution: The phenylpyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the enone group may yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The enone group could participate in Michael addition reactions, while the furan ring and phenylpyrrolidine moiety could engage in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one: Lacks the phenyl group, which may affect its reactivity and interactions.
(E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)but-2-en-1-one: Has an extended carbon chain, which could influence its physical properties and reactivity.
Uniqueness
(E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one is unique due to the combination of its furan ring, phenylpyrrolidine moiety, and enone functional group
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(9-8-16-7-4-12-20-16)18-11-10-15(13-18)14-5-2-1-3-6-14/h1-9,12,15H,10-11,13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTNTNYYHWWVJD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydrofuran-2-carboxamide](/img/structure/B5278781.png)
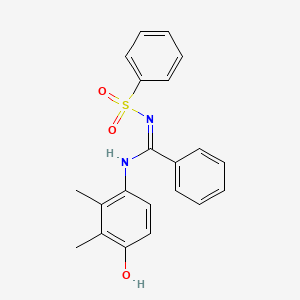
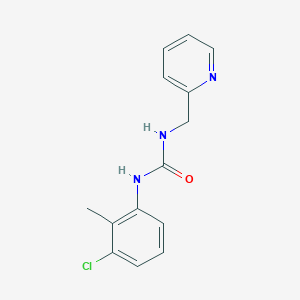
![Methyl 3-{[(2,5-difluorophenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B5278824.png)
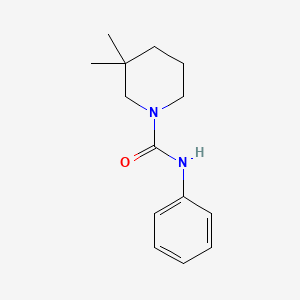
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(1,3-thiazol-5-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5278829.png)
![N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5278830.png)
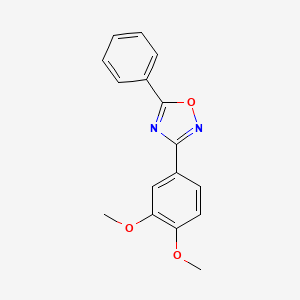
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5278843.png)
![(3aR*,7aS*)-2-{2-[(5-fluoropyrimidin-2-yl)oxy]hex-5-en-1-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5278844.png)
![3-[5-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5278845.png)
![3-({1-[3-(3-pyridinyl)propanoyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5278860.png)
![8-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5278866.png)
